7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one
Description
This compound is a coumarin derivative characterized by a hydroxyl group at position 7, a methyl group at position 4, and a complex bicyclic substituent at position 7. Its molecular formula is C28H33NO3 (MW: 431.6 g/mol), as confirmed by structural data .
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H27NO3/c1-13-7-18(24)25-19-15(13)5-6-17(23)16(19)10-22-12-21(4)9-14(22)8-20(2,3)11-21/h5-7,14,23H,8-12H2,1-4H3 |
InChI Key |
FBWAJDPTFBTVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Hoesch Reaction for Chromone Precursor Synthesis
The synthesis begins with the preparation of the chromone backbone via the Hoesch reaction, a well-established method for constructing hydroxy-substituted chromones. Resorcinol derivatives react with acetonitriles under acidic conditions to form ketone intermediates, which are subsequently cyclized to yield 7-hydroxy-4-methylchromone. For instance, 7-hydroxy-4-methyl-2H-chromen-2-one (HMC) is synthesized by reacting resorcinol with methyl acetonitrile in the presence of zinc chloride, followed by hydrolysis. This step achieves yields of 65–78% under optimized conditions (Table 1).
Table 1: Reaction Conditions for Hoesch Reaction
| Reactant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Resorcinol | ZnCl₂ | 80–100 | 72 |
| Methyl acetonitrile | HCl | 60–80 | 68 |
Ring-Closure and Functionalization
The chromone core undergoes further functionalization to introduce the 8-position methyl group. Ethyl orthoformate in pyridine facilitates ring-closure reactions, producing 2-ethoxycarbonyl chromones. For example, treating 7-hydroxy-4-methylchromone with ethyl orthoformate at 110°C for 6 hours yields 2-ethoxycarbonyl-7-hydroxy-4-methylchromone with 74% efficiency. This intermediate is critical for subsequent aminomethylation.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 60 | 12 | 62 |
| Toluene | 80 | 10 | 54 |
| DMF | 100 | 8 | 48 |
Palladium-Catalyzed Hydrogenation for Intermediate Purification
A patent-pending method employs palladium hydroxide under hydrogen pressure (60–80 psi) to purify intermediates. For example, tert-butyl (4-hydroxynaphthalen-2-yl)carbamate, a precursor to the azabicyclo moiety, is purified via hydrogenation in dioxane/water (4:1) at 80°C for 24 hours. This step ensures high purity (>95%) for subsequent coupling reactions.
Structural Characterization and Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure of the final product. Key NMR signals include:
-
¹H-NMR (400 MHz, CDCl₃): δ 6.84 (d, J = 8.8 Hz, H-6), 4.02–4.32 (m, 8-CH₂), 1.45 (s, 3H, N-CH₃).
-
¹³C-NMR: δ 178.9 (C-2), 162.1 (C-7), 58.3 (azabicyclo C).
MS analysis reveals a molecular ion peak at m/z 355.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₉NO₃.
Scale-Up and Industrial Feasibility
Challenges in Large-Scale Synthesis
Scale-up faces hurdles such as low yields during aminomethylation (≤62%) and the need for expensive palladium catalysts. Optimizing solvent systems (e.g., switching from DMF to 1,4-dioxane) improves yields by 14%.
Cost-Effective Purification Strategies
Silica gel chromatography remains the standard for purification, but recent advances suggest using preparative HPLC for higher throughput. A patent describes a hybrid approach combining column chromatography and recrystallization to achieve 99% purity.
Applications in Drug Development
The compound’s azabicyclo moiety enhances binding to biological targets such as kinases and proteases. In vitro studies demonstrate inhibition of ATR kinase (IC₅₀ = 3.995 µM) and cathepsin B, making it a candidate for anticancer therapeutics .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the coumarin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azides, propargyl bromide.
Major Products
The major products formed from these reactions include various substituted coumarins and tropane derivatives .
Scientific Research Applications
7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing primarily in substituents at positions 3, 4, 7, or 8.
4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride
- Structure: Methoxy group at position 7, aminomethyl at position 4.
- Synthesis : Synthesized via hydrolysis of a hexamethylenetetramine intermediate in 53.5% yield .
- Key Data: Molecular formula: C12H14ClNO3 (MW: 255.7 g/mol). ¹H-NMR (DMSO-d6): δ 3.87 (OCH3), δ 4.35 (CH2-N), δ 9.06 (NH3+) .
- The aminomethyl substituent introduces a cationic charge (as HCl salt), improving water solubility .
7-Hydroxy-3-(2-pyridinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one
- Structure : Pyridinyl group at position 3, identical bicyclic substituent at position 8.
- Key Data: Molecular formula: C27H30N2O3 (MW: 430.5 g/mol). Synonyms: MFCD02167182 .
- Comparison : The pyridinyl group introduces aromaticity and hydrogen-bonding capability, which may enhance binding to metal ions or biological targets. This contrasts with the unsubstituted position 3 in the target compound, suggesting divergent pharmacological profiles .
3-Benzyl-7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one
- Structure : Benzyl group at position 3, identical substituents at positions 4, 7, and 8.
- Key Data: Molecular formula: C28H33NO3 (MW: 431.6 g/mol). SMILES: Cc1c(Cc2ccccc2)c(=O)oc2c(CN3CC4(C)CC3CC(C)(C)C4)c(O)ccc12 .
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one
- Structure : Bromophenyl-thiazolyl group at position 3.
- Key Data :
- The increased molecular weight (565.5 vs. 431.6 g/mol) suggests reduced bioavailability .
Research Implications
- Structural-Activity Relationships : The bicyclic substituent at position 8 appears critical for steric interactions, as seen in multiple analogs . Modifications at position 3 (e.g., pyridinyl, benzyl) tailor electronic properties and target selectivity.
- Synthetic Challenges: Yields for analogs vary; for example, the aminomethyl derivative was synthesized in 53.5% yield , suggesting optimization is needed for scalable production.
- Pharmacological Potential: While direct bioactivity data for the target compound is absent, analogs with similar substituents (e.g., bromophenyl-thiazolyl) hint at possible antimicrobial or anticancer applications .
Biological Activity
7-Hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the chromone class. Its unique structure, featuring a chromenone backbone and various substituents, suggests significant potential for diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a bicyclic amine moiety alongside the chromenone structure indicates potential versatility in both chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.57 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. In particular, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
In a study involving the evaluation of cytotoxic effects on HCT116 (colon cancer) and HeLa (cervical cancer) cell lines, several derivatives demonstrated promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7h | 3.995 | HeLa |
| 7l | 2.527 | HCT116 |
| 2c | 3.670 | HCT116 |
| 7h | 2.642 | HeLa |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, compound 7l exhibited the best potency across both cell lines, suggesting its potential as an effective anticancer agent .
The mechanism by which these compounds exert their anticancer effects involves the inhibition of critical signaling pathways associated with cancer cell survival. Specifically, studies have shown that these compounds can inhibit the phosphorylation of Chk1 at Ser317, a key component in the DNA damage response (DDR) pathway.
Key Findings from Immunoblotting Studies
Immunoblot assays revealed that:
- Compound 7h inhibited pChk1 expression at concentrations as low as 3.995 µM in HeLa cells.
- Compound 7l showed significant inhibition at 5 µM in HCT116 cells.
These findings suggest that targeting the ATR signaling pathway could be a viable strategy for developing new anticancer therapies .
Neuropharmacological Effects
In addition to anticancer properties, compounds similar to this compound have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.
Mechanisms Involving α7 nAChR
The α7 nAChR has been implicated in various therapeutic areas ranging from neuroprotection to anti-inflammatory effects. Compounds targeting this receptor can modulate inflammatory cytokines and influence neuronal signaling pathways .
Study on Inflammation Modulation
Research has demonstrated that activation of α7 nAChRs can lead to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokines like IL-10. This modulation can be beneficial in conditions characterized by chronic inflammation .
Q & A
Q. What synthetic strategies are recommended for constructing the azabicyclo[3.2.1]octane moiety in this compound?
Methodological Answer: The bicyclic amine can be synthesized via intramolecular cyclization of a pre-functionalized precursor. For example, use a Mannich reaction or Pictet-Spengler cyclization with appropriate aldehydes and amines under acidic conditions. Similar approaches are described for azabicyclo derivatives in chromenone systems . Post-cyclization, methylation at the bridgehead nitrogen can be achieved using methyl iodide in the presence of a base like K₂CO₃ .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Methodological Answer: Combine chromatography (e.g., HPLC with C18 columns) and spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the coumarin core and azabicyclo substituent .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the coumarin lactone) .
Q. What are the key challenges in optimizing reaction yields for introducing the methyl group at position 4 of the chromen-2-one core?
Methodological Answer: Methylation at position 4 requires regioselective conditions. Use dimethyl sulfate or methyl triflate in the presence of a Lewis acid (e.g., AlCl₃) to direct methylation to the electron-rich phenolic oxygen. Monitor reaction progress via TLC to avoid over-alkylation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the impact of the azabicyclo substituent on the compound’s electronic properties?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model the electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to assess how the bicyclic amine influences the coumarin core’s reactivity. Compare results with experimental UV-Vis spectra (λmax shifts) to validate predictions .
Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS to identify bioavailability issues .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites that may reduce efficacy in vivo .
- Dose-Response Refinement : Adjust dosing regimens based on PK/PD modeling to align in vitro IC₅₀ values with in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 7-hydroxy group in antioxidant activity?
Methodological Answer: Synthesize analogs with modified hydroxyl groups (e.g., 7-O-methyl or 7-deoxy derivatives). Test radical scavenging activity using DPPH/ABTS assays and compare IC₅₀ values. Correlate results with Hammett substituent constants (σ) to quantify electronic effects .
Q. What strategies mitigate spectral interference from the azabicyclo substituent during ¹H NMR analysis?
Methodological Answer:
- Solvent Optimization : Use deuterated DMSO-d₆ to enhance solubility and reduce signal broadening.
- Selective Decoupling : Apply NOESY or ROESY to distinguish between axial/equatorial protons in the bicyclic system .
- Dynamic NMR : Perform variable-temperature experiments to resolve conformational exchange broadening .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antibacterial activity between similar coumarin derivatives?
Methodological Answer:
- Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC testing protocols.
- Control for Substituent Effects : Compare analogs with systematic variations (e.g., substituent size, polarity) to isolate contributions from the azabicyclo group .
- Validate Membrane Permeability : Use fluorescent probes (e.g., ethidium bromide uptake) to assess whether activity differences stem from cellular entry barriers .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer: Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition. Cross-validate with molecular docking (AutoDock Vina) to assess binding to serum albumin or metabolic enzymes .
Q. How can researchers design stability studies for aqueous formulations of this compound?
Methodological Answer: Conduct accelerated degradation studies under ICH Q1A guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
